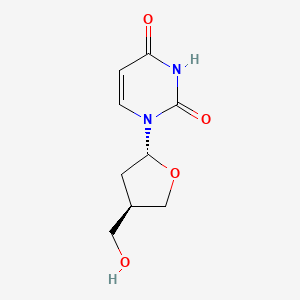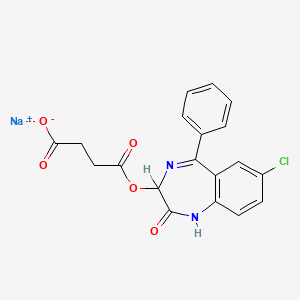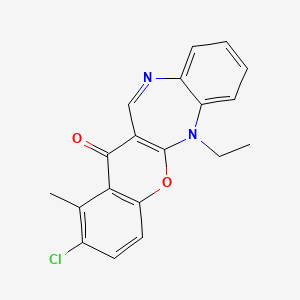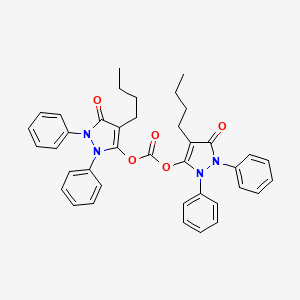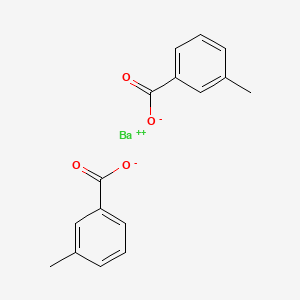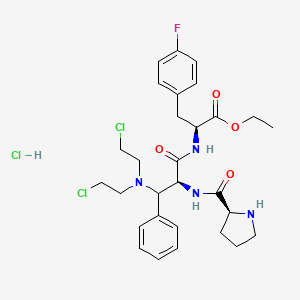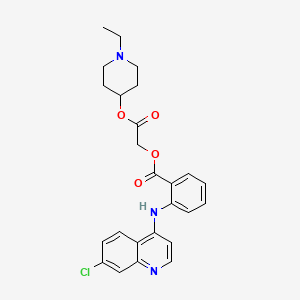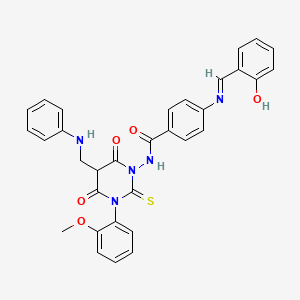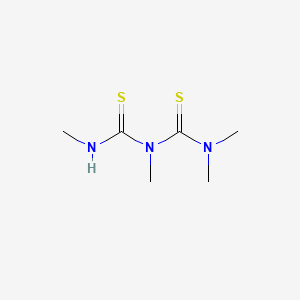
Tetramethyldithiobiuret
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,5,5-Tetramethyldithiobiuret is an organosulfur compound with the molecular formula C6H14N2S2 It is characterized by the presence of two thiocarbonyl groups (C=S) and two methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyldithiobiuret can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl isocyanate. The reaction typically proceeds as follows:
-
Reaction of Dimethylamine with Carbon Disulfide
Reagents: Dimethylamine (CH3)2NH and Carbon disulfide (CS2)
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature of around 0-5°C.
Product: Dimethylammonium dithiocarbamate (CH3)2NCS2H
-
Addition of Methyl Isocyanate
Reagents: Dimethylammonium dithiocarbamate and Methyl isocyanate (CH3NCO)
Conditions: The reaction is conducted at room temperature, and the product is purified through recrystallization.
Product: 1,1,5,5-Tetramethyldithiobiuret
Industrial Production Methods
Industrial production of 1,1,5,5-Tetramethyldithiobiuret follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1,1,5,5-Tetramethyldithiobiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under an inert atmosphere at low temperatures.
Substitution: Alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides (R2S=O) or sulfones (R2S=O2)
Reduction: Thiols (RSH)
Substitution: Various alkyl or aryl derivatives of 1,1,5,5-Tetramethyldithiobiuret
科学的研究の応用
1,1,5,5-Tetramethyldithiobiuret has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and cadmium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting thiol-containing biomolecules.
Industry: It is used in the synthesis of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism of action of 1,1,5,5-Tetramethyldithiobiuret involves its interaction with thiol groups in proteins and enzymes. The thiocarbonyl groups in the compound can form covalent bonds with the thiol groups, leading to the inhibition or modification of the enzyme’s activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
1,1,5,5-Tetramethyldithiobiuret can be compared with other dithiobiuret compounds, such as:
1,1,3,3-Tetramethyldithiobiuret: Similar structure but with different substitution patterns on the nitrogen atoms.
1,1,5,5-Tetramethyl-2-thiobiuret: Contains only one thiocarbonyl group, leading to different chemical properties and reactivity.
1,1,5,5-Tetramethyl-3-dimethylaminodithiobiuret: Contains an additional dimethylamino group, which can influence its reactivity and applications.
The uniqueness of 1,1,5,5-Tetramethyldithiobiuret lies in its specific substitution pattern and the presence of two thiocarbonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
32486-31-0 |
|---|---|
分子式 |
C6H13N3S2 |
分子量 |
191.3 g/mol |
IUPAC名 |
1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea |
InChI |
InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChIキー |
ITJCQBIWJLTMDX-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N(C)C(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


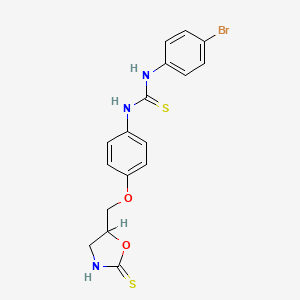
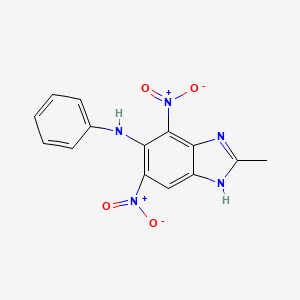
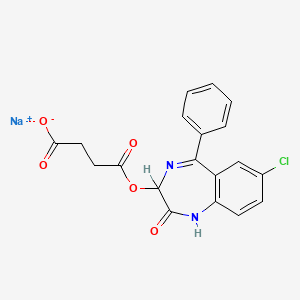
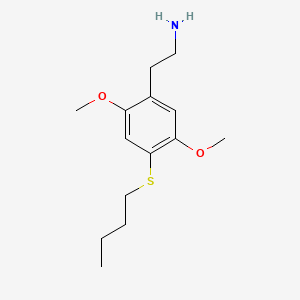
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
